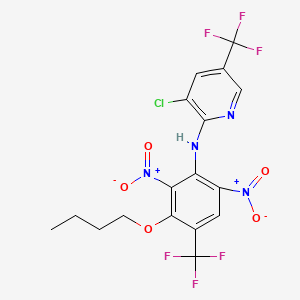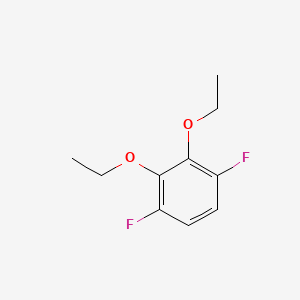![molecular formula C42H58N2O8Si2 B13406660 TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” is a complex molecule that incorporates tert-butyldimethylsilyl (TBDMS) groups, dimethyltryptamine (DMT), and uracil
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” involves multiple steps, including the protection of hydroxyl groups with TBDMS, the incorporation of DMT, and the attachment of uracil. The reaction conditions typically involve the use of tert-butyldimethylsilyl chloride (TBDMS.Cl) as a silylating reagent, which is known for its versatility in protecting amines, amides, and alcohols . The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ethers.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis platforms that can handle multiple reaction steps with high precision. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” can undergo various chemical reactions, including:
Oxidation: The TBDMS groups can be selectively cleaved using oxidizing agents like Oxone in aqueous methanol.
Reduction: The uracil moiety can participate in reduction reactions under specific conditions.
Substitution: The DMT and ribofuranosyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone in aqueous methanol is used for the selective cleavage of TBDMS ethers.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of uracil derivatives.
Substitution: Nucleophilic reagents like sodium azide can be used for substitution reactions involving the DMT moiety.
Major Products Formed
The major products formed from these reactions include deprotected alcohols, reduced uracil derivatives, and substituted DMT derivatives.
Aplicaciones Científicas De Investigación
The compound “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Studied for its potential role in biochemical pathways involving uracil and DMT.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” involves the interaction of its various functional groups with molecular targets. The TBDMS groups protect hydroxyl groups from unwanted reactions, while the DMT moiety can interact with serotonin receptors in the brain, leading to psychoactive effects . The uracil component can participate in nucleic acid interactions and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl (TMS) derivatives: Similar to TBDMS, TMS is used as a protecting group for alcohols and amines.
Dimethyltryptamine (DMT): A naturally occurring compound with psychoactive properties.
Uracil derivatives: Commonly found in nucleic acids and involved in various biochemical processes.
Uniqueness
The uniqueness of “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” lies in its combination of protecting groups, psychoactive moieties, and nucleic acid components, making it a versatile compound for research in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C42H58N2O8Si2 |
|---|---|
Peso molecular |
775.1 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C42H58N2O8Si2/c1-40(2,3)53(9,10)51-36-34(50-38(44-27-26-35(45)43-39(44)46)37(36)52-54(11,12)41(4,5)6)28-49-42(29-16-14-13-15-17-29,30-18-22-32(47-7)23-19-30)31-20-24-33(48-8)25-21-31/h13-27,34,36-38H,28H2,1-12H3,(H,43,45,46)/t34-,36-,37-,38-/m1/s1 |
Clave InChI |
HBLOFQAJPFGIEN-DOVDTPAYSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)

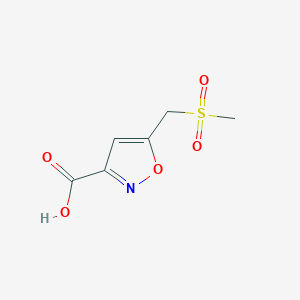
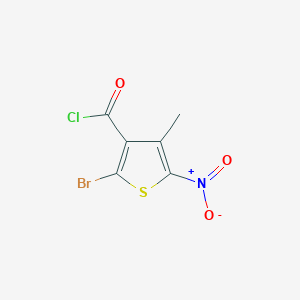
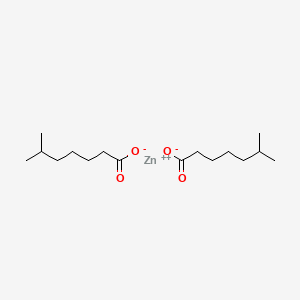
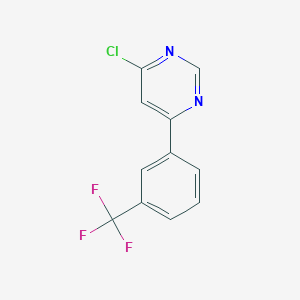
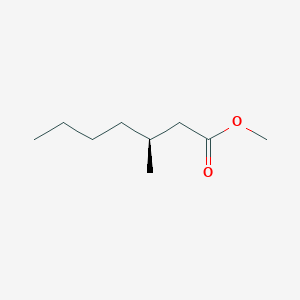
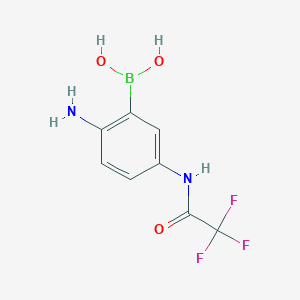

![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)

![N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)
